molecular formula C11H9F3N2O B1444376 {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol CAS No. 466664-93-7

{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol

Cat. No.: B1444376
CAS No.: 466664-93-7
M. Wt: 242.2 g/mol
InChI Key: DVEQZFWQWROYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as iron fluoride, under high-temperature conditions . Another approach involves the use of trifluoromethylsilane and benzoquinone in the presence of a catalyst to form intermediates that are subsequently reduced to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}carboxylic acid, while substitution reactions can produce a variety of trifluoromethyl-substituted imidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted imidazoles and phenyl derivatives, such as:

Uniqueness

What sets {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQZFWQWROYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Reactant of Route 2
Reactant of Route 2
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Reactant of Route 3
Reactant of Route 3
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Reactant of Route 4
Reactant of Route 4
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Reactant of Route 5
Reactant of Route 5
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Reactant of Route 6
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.